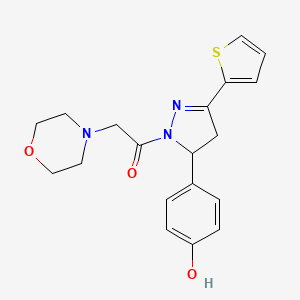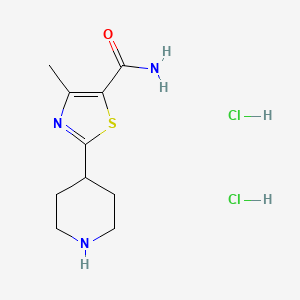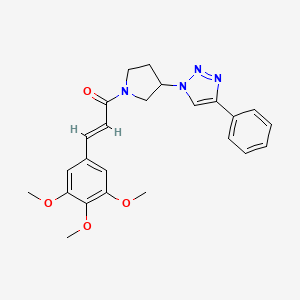
2-(Cyclopentylformamido)-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can help in identifying the compound and understanding its behavior under different conditions .科学的研究の応用
Peptide Synthesis and Drug Development
Amides play a pivotal role in peptide synthesis, forming the backbone of peptides and proteins. This compound can serve as a building block for creating peptide bonds, which are essential for constructing bioactive molecules. Researchers often use it to assemble custom peptides with specific sequences, enabling drug discovery and development. Additionally, amides are prevalent in pharmaceuticals, making this compound valuable for medicinal chemistry .
Electro-Organic Synthesis
The resurgence of electrosynthesis has opened up sustainable routes for amide preparation. Electrochemical methods allow efficient and greener synthesis of amides. Researchers have explored the electrochemical conversion of formamide derivatives to amides, providing an exciting avenue for synthetic chemistry. This field holds promise for future drug synthesis and other applications .
Anti-Inflammatory Agents
While specific studies on “2-(Cyclopentylformamido)-3-hydroxybutanoic acid” are limited, its structural features suggest potential anti-inflammatory properties. Researchers could investigate its effects on inflammation pathways, potentially leading to novel drug candidates. Understanding its interactions with enzymes like cyclooxygenase-2 (COX-2) could reveal therapeutic applications .
Coordination Chemistry and Ligand Design
Inorganic chemists utilize amides for their chelating properties. The anisotropy associated with amides makes them valuable ligands in coordination complexes. By modifying the substituents on the amide group, researchers can fine-tune the properties of these complexes. Applications include catalysis, materials science, and bioinorganic chemistry .
Suzuki–Miyaura Coupling
Amides can participate in Suzuki–Miyaura cross-coupling reactions, a powerful method for carbon–carbon bond formation. Researchers could explore using “2-(Cyclopentylformamido)-3-hydroxybutanoic acid” as a coupling partner in this reaction. Such transformations are crucial for designing functionalized organic molecules and materials .
Biological Studies and Hydrogen Bonding
Understanding how amides interact with biological targets is essential. Researchers could investigate the N–H pKa and hydrogen bonding capabilities of this compound. These insights would aid drug design and provide valuable information for medicinal chemists .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(cyclopentanecarbonylamino)-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6(12)8(10(14)15)11-9(13)7-4-2-3-5-7/h6-8,12H,2-5H2,1H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJWLGFMJLULLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-benzo[d]imidazole-2-carboxylic acid dihydrate](/img/structure/B2673897.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2673898.png)







![2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2673911.png)
![4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2673913.png)
![1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2673914.png)
![2-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2673916.png)